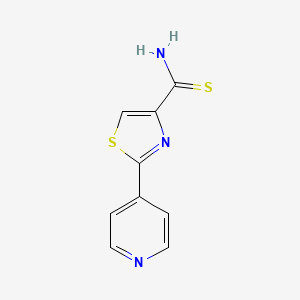
2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide is a heterocyclic compound that features a pyridine ring fused to a thiazole ring with a carbothioamide group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide typically involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring. The general reaction conditions include:
Reagents: 4-pyridinecarboxaldehyde, thiosemicarbazide
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring proper purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thioethers or thiols.
Substitution: The pyridine and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, thiols
Substitution: Halogenated derivatives, substituted thiazoles
科学研究应用
2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites or interfere with DNA replication in microbial cells. The compound’s thiazole ring is crucial for its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 4-(Pyridin-4-yl)thiazol-2-amine
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
Uniqueness
2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide is unique due to its specific combination of a pyridine ring, thiazole ring, and carbothioamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
89401-62-7 |
|---|---|
分子式 |
C9H7N3S2 |
分子量 |
221.3 g/mol |
IUPAC 名称 |
2-pyridin-4-yl-1,3-thiazole-4-carbothioamide |
InChI |
InChI=1S/C9H7N3S2/c10-8(13)7-5-14-9(12-7)6-1-3-11-4-2-6/h1-5H,(H2,10,13) |
InChI 键 |
MXMQWPLMHFFOSP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NC(=CS2)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


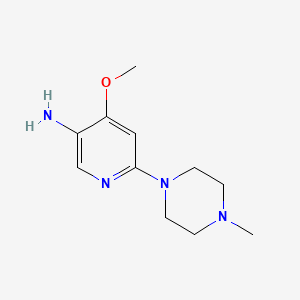
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)

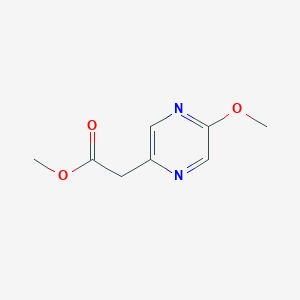

![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)

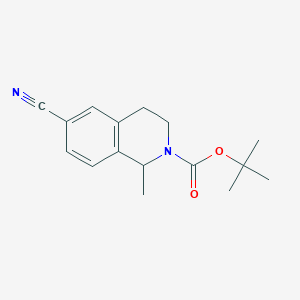


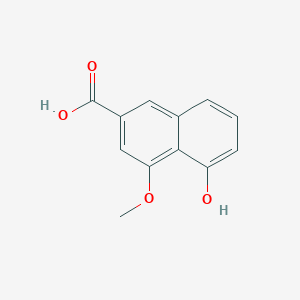

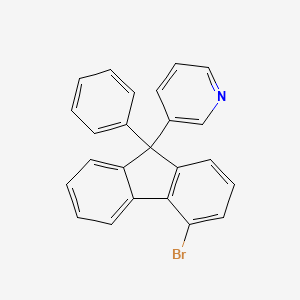
![3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid](/img/structure/B13930819.png)
